3-(5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazol-3-ium-3-yl)-2-hydroxypropane-1-sulfonate
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Overview
Description
3-(5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazol-3-ium-3-yl)-2-hydroxypropane-1-sulfonate is a complex organic compound with potential applications in various scientific fields This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazol-3-ium-3-yl)-2-hydroxypropane-1-sulfonate typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Chlorination: The benzimidazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 5 and 6 positions.
Alkylation: The chlorinated benzimidazole is alkylated with ethyl iodide in the presence of a strong base like sodium hydride to introduce the ethyl group at the 1 position.
Sulfonation: Finally, the compound is sulfonated using reagents like chlorosulfonic acid to introduce the sulfonate group at the 2-hydroxypropane position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chlorine atoms or the benzimidazole core, resulting in dechlorinated or reduced benzimidazole derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Dechlorinated or reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s benzimidazole core is of interest due to its presence in many bioactive molecules. It can be used to study the structure-activity relationships of benzimidazole derivatives and their biological effects.
Medicine
The compound has potential applications in medicine, particularly in the development of new drugs. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound could serve as a lead compound for drug development.
Industry
In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazol-3-ium-3-yl)-2-hydroxypropane-1-sulfonate is likely related to its interaction with specific molecular targets. The benzimidazole core can interact with enzymes, receptors, or other proteins, modulating their activity. The chlorine atoms and sulfonate group may enhance the compound’s binding affinity and specificity for its targets. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5,6-dichloro-1-ethyl-2-methylbenzimidazole: Lacks the sulfonate group but shares the benzimidazole core and chlorine atoms.
1-ethyl-2-methylbenzimidazole: Lacks the chlorine atoms and sulfonate group but shares the benzimidazole core.
3-(5,6-dichlorobenzimidazol-3-ium-3-yl)-2-hydroxypropane-1-sulfonate: Lacks the ethyl and methyl groups but shares the benzimidazole core, chlorine atoms, and sulfonate group.
Uniqueness
The uniqueness of 3-(5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazol-3-ium-3-yl)-2-hydroxypropane-1-sulfonate lies in its combination of functional groups. The presence of chlorine atoms, an ethyl group, and a sulfonate group on the benzimidazole core provides a unique set of chemical properties that can be exploited for various applications. This combination of functional groups is not commonly found in other benzimidazole derivatives, making this compound particularly interesting for research and development.
Properties
IUPAC Name |
3-(5,6-dichloro-3-ethyl-2-methylbenzimidazol-1-ium-1-yl)-2-hydroxypropane-1-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O4S/c1-3-16-8(2)17(6-9(18)7-22(19,20)21)13-5-11(15)10(14)4-12(13)16/h4-5,9,18H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFJFEDAAWUNIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=[N+](C2=CC(=C(C=C21)Cl)Cl)CC(CS(=O)(=O)[O-])O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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